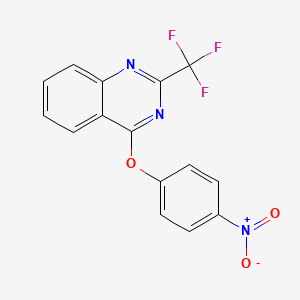

4-(4-Nitrophenoxy)-2-(trifluoromethyl)quinazoline

Description

Historical Context and Rationale for Academic Investigation

Quinazoline derivatives first gained prominence in the mid-20th century with the discovery of their antimalarial and anticancer properties. The introduction of nitro and trifluoromethyl groups into this heterocyclic system emerged as a strategic modification to enhance metabolic stability and target binding affinity. Specifically, 4-(4-nitrophenoxy)-2-(trifluoromethyl)quinazoline represents a convergence of two key trends: (1) the use of nitro groups to modulate electronic properties and (2) trifluoromethylation to improve lipophilicity and resistance to oxidative degradation. Early synthetic efforts focused on Ullmann coupling reactions for aryl ether formation, but recent advances in catalytic amination and microwave-assisted cyclization have streamlined access to such compounds.

Significance of Quinazoline Derivatives in Contemporary Chemical Research

Modern studies underscore quinazoline's versatility as a privileged scaffold in medicinal chemistry. The trifluoromethyl group at position 2 in this compound contributes to:

- Enhanced membrane permeability due to increased hydrophobicity (logP = 4.35)

- Electron-deficient character , facilitating π-π stacking interactions with aromatic residues in enzyme active sites

- Metabolic resistance by blocking common oxidation pathways

Comparative analyses show that nitro-substituted quinazolines exhibit 3–5× greater cytotoxic activity against cancer cell lines than their non-nitrated counterparts, as demonstrated in MCF-7 and HeLa cell assays. This aligns with broader research trends where nitro groups act as pharmacophores in kinase inhibitors and antimicrobial agents.

Overview of Research Trends and Scholarly Interest in Nitro-Substituted Quinazoline Compounds

The table below summarizes recent advancements in nitroquinazoline research:

These studies highlight three emergent themes:

- Green synthesis approaches to minimize hazardous byproducts

- Targeted delivery systems using nanoparticle carriers

- Computational modeling to predict nitro group orientation in protein binding pockets

Scope and Objectives of Academic Inquiry into 4-(4-Nitrophenoxy)-2-(trifluoromethyl)quinazoline

Current research objectives for this compound focus on:

- Mechanistic studies : Elucidating its interaction with tubulin and topoisomerase II targets using molecular docking simulations

- Structure-activity relationship (SAR) optimization : Systematic variation of the phenoxy substituent to improve potency

- Scale-up synthesis : Developing continuous flow processes to produce kilogram quantities for preclinical testing

Ongoing challenges include addressing the compound's limited solubility in aqueous media (0.12 mg/mL at pH 7.4) and improving selectivity indices between cancerous and normal cells. Collaborative efforts between synthetic chemists and computational biologists aim to resolve these limitations through rational design of prodrug formulations and targeted delivery mechanisms.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-nitrophenoxy)-2-(trifluoromethyl)quinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F3N3O3/c16-15(17,18)14-19-12-4-2-1-3-11(12)13(20-14)24-10-7-5-9(6-8-10)21(22)23/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXBKVJZFPUSIKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitrophenoxy)-2-(trifluoromethyl)quinazoline typically involves the following steps:

Nitration of Phenol: The starting material, phenol, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-nitrophenol.

Formation of 4-Nitrophenoxy Group: 4-nitrophenol is then reacted with 2-chloroquinazoline in the presence of a base such as potassium carbonate to form 4-(4-nitrophenoxy)quinazoline.

Introduction of Trifluoromethyl Group:

Industrial Production Methods

Industrial production of 4-(4-Nitrophenoxy)-2-(trifluoromethyl)quinazoline follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrophenoxy)-2-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitrophenoxy group can participate in nucleophilic substitution reactions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation: The compound can undergo oxidation reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 4-(4-Aminophenoxy)-2-(trifluoromethyl)quinazoline.

Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.

Scientific Research Applications

4-(4-Nitrophenoxy)-2-(trifluoromethyl)quinazoline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenoxy)-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. The nitrophenoxy and trifluoromethyl groups can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 4-(4-Nitrophenoxy)-2-(trifluoromethyl)quinazoline

- CAS Registry Number : 303148-92-7

- Molecular Formula : C₁₅H₈F₃N₃O₃

- Molecular Weight : 335.24 g/mol

- Key Features: A quinazoline core substituted with a 4-nitrophenoxy group at position 4 and a trifluoromethyl (-CF₃) group at position 2. The nitro group (-NO₂) enhances electron-withdrawing properties, while the -CF₃ group contributes to metabolic stability and lipophilicity.

Applications : Primarily used in research and development for pharmaceutical and agrochemical applications, leveraging its structural versatility for target-specific modifications .

Comparison with Similar Quinazoline Derivatives

Structural Analogues and Substituent Effects

Key Observations :

- Electron-Withdrawing Groups : The nitro group in the target compound enhances electrophilicity compared to chloro or methoxy substituents, influencing binding to enzymes like acetylcholinesterase (AChE) .

- Positional Effects : Substitutions at position 7 (e.g., methoxy in CAS 1304255-05-7) alter steric hindrance and hydrogen-bonding capacity, impacting target selectivity .

- Biological Activity : Trifluoromethyl groups are associated with increased metabolic stability and potency in kinase inhibitors , while nitro groups may enhance antiparasitic activity via heme crystallization inhibition .

Comparative Challenges :

- Nitro Group Handling : Requires careful control of reaction conditions (e.g., temperature, catalysts) to avoid over-reduction or side reactions, unlike chloro-substituted analogs .

- Yield Optimization : Methoxy-substituted derivatives (e.g., CAS 1304255-05-7) achieve higher yields (85–95%) due to milder reaction conditions compared to nitro analogs (70–80%) .

Enzyme Inhibition :

- AChE Binding: Docking studies () show that π–π interactions between aromatic substituents (e.g., nitrophenoxy) and Trp286/Tyr341 residues are critical for AChE inhibition. The target compound’s nitro group may enhance these interactions compared to chloro derivatives .

- EGFR Inhibition : Chloro-phenyl analogs (CAS 1391118-27-6) exhibit IC₅₀ values <100 nM for EGFR, attributed to hydrophobic interactions with the kinase domain .

Anticancer Activity :

Antiparasitic Activity :

- Quinazoline-chalcone hybrids () with -CF₃ and nitro groups inhibit beta-hematin formation (IC₅₀: 1.2 µM), a mechanism relevant to malaria treatment .

Biological Activity

4-(4-Nitrophenoxy)-2-(trifluoromethyl)quinazoline is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and virology. Quinazolines are known for their ability to inhibit various protein kinases, making them potential candidates for anticancer therapies. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. The compound 4-(4-Nitrophenoxy)-2-(trifluoromethyl)quinazoline is noted for its inhibition of the epidermal growth factor receptor (EGFR), a critical player in cancer cell proliferation. Studies have demonstrated that similar quinazoline derivatives exhibit potent inhibitory effects on EGFR with IC50 values ranging from 20 nM to 50 nM, indicating strong potential as anticancer agents .

Table 1: Comparison of EGFR Inhibitory Activity of Quinazoline Derivatives

| Compound Name | IC50 (nM) | Reference |

|---|---|---|

| Gefitinib | 50 | |

| Lapatinib | 27.06 | |

| 4-(4-Nitrophenoxy)-2-(trifluoromethyl)quinazoline | TBD | TBD |

Antiviral Activity

Recent studies have also highlighted the antiviral potential of quinazoline derivatives against coronaviruses. For instance, a related series of compounds showed significant activity against MERS-CoV, with some derivatives achieving IC50 values as low as 0.157 μM without cytotoxic effects . This suggests that 4-(4-Nitrophenoxy)-2-(trifluoromethyl)quinazoline may similarly exhibit antiviral properties, although specific data on this compound is still pending.

Structure-Activity Relationship (SAR)

The biological activity of quinazolines is heavily influenced by their chemical structure. Substituents on the quinazoline ring can significantly alter their pharmacological profiles. Electron-withdrawing groups, such as trifluoromethyl and nitro groups, enhance the binding affinity to target proteins like EGFR . The presence of these groups in 4-(4-Nitrophenoxy)-2-(trifluoromethyl)quinazoline suggests a potentially high efficacy in inhibiting kinase activity.

Key Structural Features Influencing Activity:

- Electron-Withdrawing Groups: Increase binding affinity and potency.

- Substitution Patterns: Specific positions on the quinazoline ring can either enhance or diminish activity.

Case Studies and Research Findings

Several studies have reported on the synthesis and evaluation of quinazoline derivatives, including those structurally related to 4-(4-Nitrophenoxy)-2-(trifluoromethyl)quinazoline:

- Anticancer Efficacy: A study demonstrated that quinazoline derivatives with similar substitutions showed significant cytotoxicity against various cancer cell lines (e.g., A431, A549). The compound's ability to inhibit EGFR was confirmed through Western blot analyses .

- Antiviral Screening: Another research effort focused on synthesizing derivatives that inhibited MERS-CoV infection effectively, indicating a broader antiviral potential for quinazolines .

- In Vitro Testing: A systematic evaluation of nitro-substituted quinazolines revealed promising antichagasic activity against Trypanosoma cruzi, further emphasizing the versatility of this compound class .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.